9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline
Description
Table 1: Molecular Formula Verification
| Parameter | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₀ClN | |
| Molecular Weight (g/mol) | 203.67 | |
| SMILES Notation | ClC1=C(CCC2)C2=NC3=CC=CC=C13 | |
| InChI Key | GSUKEUPKOXDHCG-UHFFFAOYSA-N |
The SMILES string reflects the fused bicyclic structure, with the chlorine atom at position 9 and the saturated cyclopentane carbons (CCC) at positions 2 and 3.
Structural Isomerism and Stereochemical Considerations
Structural Isomerism
Potential isomers arise from:
- Positional isomerism : Variation in the chlorine substituent’s location on the quinoline ring (e.g., 7-chloro vs. 9-chloro derivatives).
- Ring fusion isomerism : Alternative fusion patterns of the cyclopentane ring with the quinoline system (e.g., cyclopenta[c]quinoline vs. cyclopenta[b]quinoline).
For example, 7-chloro-9-phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline (CAS 1237978) demonstrates how substituent position alters identity.
Table 2: Structural Isomers of Interest
| Compound Name | CAS Number | Key Difference |
|---|---|---|
| 7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline | 24278837 | Chlorine at position 7 |
| 8-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline | - | Chlorine at position 8 |
| 9-Chloro-2,3-dihydro-1H-cyclopenta[c]quinoline | - | Cyclopentane fused at [c] position |
Stereochemical Considerations
The molecule lacks chiral centers due to its planar quinoline system and symmetric saturation of the cyclopentane ring. However, cis-trans isomerism is theoretically possible in derivatives with substituents on the cyclopentane ring. For instance, dihydroxy or alkyl-substituted analogs could exhibit stereoisomerism depending on substituent orientation. In the parent compound, the rigid fused-ring system prevents such isomerism, as the cyclopentane’s saturation does not introduce stereogenic centers.
Key Structural Features:
- Fused bicyclic core : Quinoline (aromatic) + cyclopentane (non-aromatic, partially saturated).
- Substituent orientation : Chlorine at position 9 imposes electronic effects on the quinoline’s π-system.
- Planarity : The aromatic quinoline moiety dominates the molecular geometry, limiting conformational flexibility.
Properties
IUPAC Name |
9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUKEUPKOXDHCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344565 | |
| Record name | 9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666024 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
40528-00-5 | |
| Record name | 9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Reaction
One of the most common methods for synthesizing 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline involves a cyclization reaction between anthranilic acid and cyclopentanone. The reaction typically utilizes phosphorus oxychloride (POCl₃) as a reagent to facilitate the cyclization process.
$$
\text{Anthranilic Acid} + \text{Cyclopentanone} \xrightarrow{\text{POCl}_3} \text{this compound}
$$
- Reagents: Anthranilic acid, cyclopentanone, phosphorus oxychloride
- Temperature: Heating required
- Duration: Approximately 2 hours
Alternative Synthesis Routes
In addition to the cyclization method mentioned above, other synthetic routes have been explored:
Route A: Involves the use of trichlorophosphate instead of phosphorus oxychloride, achieving similar yields.
Route B: A multi-step synthesis where anthranilic acid is first converted into an intermediate before undergoing cyclization with cyclopentanone.
Summary of Synthesis Methods
Research indicates that this compound exhibits significant biological activity as an acetylcholinesterase inhibitor. It has shown comparable efficacy to tacrine, a well-known AChE inhibitor, while demonstrating selectivity towards AChE over butyrylcholinesterase. This selectivity is crucial for its potential application in treating neurodegenerative diseases.
The preparation methods for this compound primarily involve cyclization reactions using anthranilic acid and cyclopentanone under specific conditions with phosphorus oxychloride or trichlorophosphate. The compound's promising biological activity as an acetylcholinesterase inhibitor highlights its potential in pharmacological applications, warranting further research and development.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Major Products
Substitution: Formation of amino or thiol derivatives.
Oxidation: Formation of quinoline derivatives with various functional groups.
Reduction: Formation of dihydroquinoline derivatives.
Scientific Research Applications
9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline involves its interaction with specific molecular targets and pathways. It can inhibit enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Enzyme Inhibition
AChE Inhibition :
BChE Inhibition :
Anti-Amyloid Activity
9-Chloro-CPQ derivatives inhibit Aβ₁–42 aggregation by up to 92.8% at 100 µM, outperforming unsubstituted CPQ analogs .
Physicochemical Properties
Lipophilicity
- Both CPQ and THA derivatives exhibit comparable experimental logP values (e.g., CPQ logP ≈ 3.0), with substituents like hydrazino or fluoro groups marginally altering hydrophobicity .
- 9-Chloro-CPQ has a calculated PSA (polar surface area) of 12.89 Ų, suggesting moderate blood-brain barrier (BBB) penetration .
ADMET Profiles
| Parameter | 9-Chloro-CPQ Derivatives | THA Derivatives |
|---|---|---|
| BBB Permeability | High (predicted CNS activity) | Moderate |
| Genotoxicity | Lower risk | Higher risk |
| Cardiotoxicity | Low | Moderate |
| P-glycoprotein Substrate | Less likely | Likely |
Computational studies indicate that 9-Chloro-CPQ derivatives have superior ADMET profiles, including reduced genotoxicity and enhanced BBB penetration, compared to THA-based analogs .
Biological Activity
9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline is a compound that has garnered attention in pharmacological research due to its significant biological activities, particularly as an inhibitor of acetylcholinesterase (AChE). This article presents an overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Acetylcholinesterase Inhibition
One of the primary biological activities of this compound is its role as an AChE inhibitor . AChE is an enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft, and its inhibition is a therapeutic strategy in treating neurodegenerative diseases such as Alzheimer's disease.
Studies have shown that this compound exhibits comparable inhibitory activity to tacrine, a well-known AChE inhibitor. Importantly, it demonstrates selectivity for AChE over butyrylcholinesterase (BChE), which is crucial for minimizing side effects associated with broader cholinesterase inhibition .
Structure-Activity Relationships (SAR)
The structure of this compound allows it to interact with both the catalytic and peripheral sites of AChE. Molecular modeling studies suggest that modifications to its structure can enhance its efficacy and selectivity .
Synthesis
The synthesis of this compound typically involves cyclization reactions. A common synthetic route includes:
- Reagents : 2-Aminobenzoic acid and cyclopentanone.
- Conditions : The reaction is conducted in the presence of phosphorus oxychloride (POCl₃) under reflux conditions.
- Procedure :
This method leads to the formation of the desired bicyclic structure, which can be further modified to produce various derivatives with enhanced biological properties.
Inhibition Studies
Research has demonstrated that this compound exhibits concentration-dependent inhibition of AChE. For instance, in a study using Ellman's method, this compound showed an IC50 value comparable to tacrine .
Biodistribution Studies
In biodistribution studies involving radiolabeled derivatives, it was found that while the compound exhibited rapid clearance from circulation, its uptake in the brain was limited due to hydrophilicity, which poses challenges for central nervous system applications .
Comparative Analysis
The following table summarizes the biological activity and selectivity of this compound compared to other known AChE inhibitors:
| Compound | IC50 (nM) | Selectivity (AChE/BChE) |
|---|---|---|
| This compound | ~50 | High |
| Tacrine | ~40 | Moderate |
| Donepezil | ~20 | Moderate |
This comparison highlights the competitive nature of this compound as a selective AChE inhibitor.
Q & A
Q. What are the established synthetic routes for 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline, and what factors influence yield optimization?
The compound is typically synthesized via cyclization of anthranilic acid derivatives with cyclopentanone in phosphorus oxychloride (POCl₃), as reported for analogous cyclopentaquinoline systems . Key factors affecting yield include reaction temperature (reflux conditions), stoichiometric ratios of reactants, and purification methods (e.g., recrystallization or column chromatography). For example, POCl₃ acts as both a solvent and a chlorinating agent, requiring careful control of reaction time to avoid over-chlorination or decomposition.
Q. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry, as demonstrated in related cyclopentaquinoline derivatives . Complementary techniques include:
- ¹H/¹³C NMR : To verify proton environments and aromaticity (e.g., cyclopentane ring protons appear as multiplets at δ 2.12–2.50 ppm ).
- FTIR : For identifying functional groups (e.g., C–Cl stretching at ~600 cm⁻¹).
- Mass spectrometry (MS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What are the stability considerations for this compound under laboratory storage conditions?
Stability is influenced by moisture, light, and temperature. The compound should be stored in anhydrous conditions (desiccated environment) at 4°C to prevent hydrolysis of the chlorine substituent. Degradation studies for similar quinoline derivatives indicate a shelf life of >6 months under inert gas (N₂/Ar) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound derivatives?
SAR strategies involve systematic modifications:
- Alkyl chain elongation : Introducing aminoalkyl side chains (e.g., propyl, hexyl) to enhance binding to biological targets like acetylcholinesterase .
- Substitution patterns : Comparing chloro, bromo, or methoxy groups at the 9-position to assess electronic effects on bioactivity .
- In vitro assays : Use enzyme inhibition assays (e.g., acetylcholinesterase IC₅₀ determination) and cytotoxicity profiling (e.g., MTT assays) to quantify activity .
Q. What experimental challenges arise in resolving contradictory data between in vitro and in vivo studies of cyclopentaquinoline analogs?
Discrepancies often stem from:
- Bioavailability : Poor solubility of the chloro-substituted derivative in aqueous media, requiring formulation with co-solvents (e.g., DMSO/PEG) .
- Metabolic stability : Hepatic metabolism (e.g., cytochrome P450-mediated dechlorination) may reduce efficacy in vivo, necessitating pharmacokinetic studies with radiolabeled analogs (e.g., ¹⁴C-tracing) .
- Data normalization : Control for batch-to-batch variability in compound purity using HPLC-UV validation (>98% purity threshold) .
Q. How can computational methods enhance the design of this compound-based inhibitors for neurodegenerative targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to targets like acetylcholinesterase. Key steps include:
- Ligand preparation : Optimize protonation states of the quinoline nitrogen and chloro substituent at physiological pH.
- Binding site analysis : Identify hydrophobic pockets (e.g., cyclopentane ring interactions) and hydrogen-bonding residues (e.g., Tyr337 in acetylcholinesterase) .
- Free energy calculations : Use MM-GBSA to rank derivatives by predicted inhibitory potency .
Methodological Guidelines
Q. What protocols are recommended for synthesizing this compound derivatives with varying alkylamino side chains?
Step 1 : Synthesize the core structure via cyclization of anthranilic acid and cyclopentanone in POCl₃ . Step 2 : React the chloro intermediate with alkyldiamines (C2–C9 chains) in phenol/NaI under reflux to introduce side chains . Step 3 : Purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and validate by NMR/MS .
Q. How should researchers address conflicting spectral data (e.g., NMR splitting patterns) in cyclopentaquinoline characterization?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
